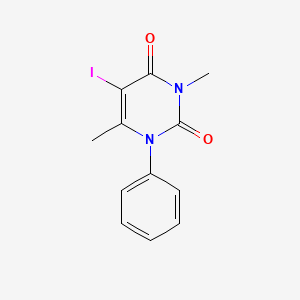

5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1h,3h)-dione

Description

Properties

CAS No. |

32043-98-4 |

|---|---|

Molecular Formula |

C12H11IN2O2 |

Molecular Weight |

342.13 g/mol |

IUPAC Name |

5-iodo-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H11IN2O2/c1-8-10(13)11(16)14(2)12(17)15(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

BPIZQCUJUQUTMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)I |

Origin of Product |

United States |

Biological Activity

5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidinedione family. Its unique structural features, including iodine substitution and a 2,4-dione functionality, contribute to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.

The molecular formula of this compound is with a molecular weight of approximately 342.13 g/mol. It exhibits notable chemical properties due to its electrophilic nature attributed to the iodine atom and carbonyl groups in its structure .

Anticancer Activity

Research has indicated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown potent cytotoxic effects against various cancer cell lines. In studies involving similar compounds, IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Compound 16 | Colo-205 | 0.01 ± 0.074 |

| Compound 16 | A2780 | 0.12 ± 0.064 |

These findings suggest that modifications in the pyrimidine structure can enhance anticancer activity .

The biological activity of this compound may involve several mechanisms:

- Electrophilic Attack : The presence of the iodine atom increases the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that pyrimidine derivatives can trigger apoptotic pathways in cancer cells.

Study on Anticancer Properties

A study conducted by Jame et al. evaluated the cytotoxicity of thiazolidin-pyrimidines on various cancer cell lines including HepG2 and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents .

Anti-Alzheimer's Activity

Another investigation explored the potential of pyrimidine derivatives as anti-Alzheimer’s agents. Compounds similar to 5-Iodo-3,6-dimethyl-1-phenylpyrimidine demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease progression.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-Methylpyrimidine-2,4(1H,3H)-dione | Methyl substitution only | Antitumor | Lacks iodine substitution |

| 5-Bromo-3-methylpyrimidine | Bromine instead of iodine | Antimicrobial | Different halogen affects reactivity |

| Thieno[2,3-d]pyrimidine derivatives | Contains sulfur atom | Anticancer | Different heteroatom influences reactivity |

The presence of iodine in this compound enhances its electrophilic properties compared to brominated or unsubstituted analogs, which may lead to distinct biological activities .

Comparison with Similar Compounds

Substituent Effects at N1

Analog : 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (7c)

- N1 : Cyclohexylmethyl (bulky, lipophilic)

- Activity : Moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL).

Analog : 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione (7d)

- N1 : Benzyl (aromatic but flexible)

- Activity : Lower activity (MIC: 16–64 µg/mL) compared to cyclohexylmethyl analogs.

- Key Difference : The rigid phenyl group in the target compound could reduce conformational flexibility, increasing specificity for biological targets.

Substituent Effects at C5

Analog : 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

- C5 : Acetyl (electron-withdrawing, polar)

- Properties : Higher solubility in polar solvents due to the acetyl group.

- Additionally, iodine’s electronegativity may strengthen halogen bonding in enzyme inhibition .

Substituent Effects at C6 and N3

Analog: 3-Azidoquinoline-2,4(1H,3H)-dione

- Core Structure: Quinoline (vs. pyrimidine in the target compound)

- Reactivity: The azide group undergoes de-azidation under Staudinger conditions, forming 4-hydroxyquinoline-2(1H)-ones instead of amines.

- Key Insight : The methyl groups at C6 and N3 in the target compound likely stabilize the pyrimidine ring, reducing unintended reactivity compared to azido analogs .

Structural and Electronic Considerations

Q & A

Q. What are the standard synthetic routes for 5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves alkylation or halogenation of pyrimidine-dione scaffolds. For example, alkylation at position 1 can be achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a catalyst, followed by purification via recrystallization or column chromatography . Thioacetamide in acetic acid may also be employed for thiazole ring formation in related derivatives . Key steps include controlling reaction temperature (e.g., reflux in acetic acid) and optimizing stoichiometry to avoid side products.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, methyl groups at δ 1.2–2.6 ppm) to confirm substitution patterns. For example, the 5-iodo substituent causes deshielding effects on adjacent protons .

- LCMS : Use C18 columns (100 × 4 mm) with a 25-min analysis cycle to verify molecular weight and purity .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH stretches at 3200–3450 cm⁻¹ .

Q. What are the key structural features influencing its chemical reactivity?

Methodological Answer: The 5-iodo substituent enhances electrophilic substitution potential, while the 3,6-dimethyl groups sterically hinder reactions at adjacent positions. The phenyl group at position 1 contributes to π-π stacking interactions, influencing solubility and crystallinity. Reactivity is often modulated by substituent electronic effects (e.g., electron-withdrawing iodine) .

Advanced Research Questions

Q. How can alkylation reactions be optimized to improve yields of derivatives?

Methodological Answer:

- Catalyst Selection : Use K₂CO₃ in DMF to deprotonate NH groups, enhancing nucleophilicity for alkylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility and reaction homogeneity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Employ gradient elution in HPLC or recrystallization from ethanol/water mixtures to isolate high-purity products (>95%) .

Q. How can computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., antimicrobial targets like Staphylococcus aureus dihydrofolate reductase). The iodine atom’s van der Waals radius and hydrophobic phenyl group are critical for binding .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values against reference drugs (e.g., Metronidazole) under identical conditions (pH, temperature, bacterial strain) .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent variations (e.g., iodine vs. methyl groups) with activity trends. For example, iodine’s bulk may reduce membrane permeability compared to smaller halogens .

Q. What strategies are used to design derivatives for structure-activity studies?

Methodological Answer:

- Position-Specific Modifications : Introduce substituents at positions 1 (e.g., benzyl) or 6 (e.g., thiazole) to probe steric and electronic effects .

- Bioisosteric Replacement : Replace iodine with bromine or trifluoromethyl groups to balance lipophilicity and metabolic stability .

- Pharmacophore Mapping : Identify essential moieties (e.g., pyrimidine-dione core) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.